

# VT-1598 Tosylate: A New Frontier in Fungal CYP51 Inhibition with Enhanced Specificity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | VT-1598 tosylate |           |
| Cat. No.:            | B11929071        | Get Quote |

VT-1598 tosylate, a novel tetrazole-based antifungal agent, demonstrates remarkable selectivity for fungal cytochrome P450 51 (CYP51) over human CYP enzymes. This high degree of specificity minimizes the potential for drug-drug interactions and other off-target effects commonly associated with existing azole antifungals, offering a promising advancement in the treatment of invasive fungal infections.

VT-1598 is a rationally designed inhibitor of fungal CYP51, an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1] By targeting this pathway, VT-1598 effectively disrupts fungal cell membrane integrity, leading to potent antifungal activity. Its unique tetrazole structure, which replaces the 1,2,4-triazole moiety found in many conventional azole antifungals, is key to its enhanced selectivity for the fungal enzyme.[1] This structural modification is designed to reduce interactions with human cytochrome P450 enzymes, which are crucial for metabolizing various drugs and endogenous compounds.

## **Superior Potency Against Fungal Pathogens**

Preclinical data highlight the potent and broad-spectrum antifungal activity of VT-1598. In a study focusing on Aspergillus fumigatus, a primary cause of invasive aspergillosis, VT-1598 exhibited a strong binding affinity to the fungal CYP51B enzyme, with a dissociation constant (Kd) of 13 ± 1 nM.[2] This demonstrates a robust interaction between the inhibitor and its fungal target. Furthermore, in reconstituted enzymatic assays, VT-1598 showed more potent inhibition of A. fumigatus CYP51B activity compared to established antifungal drugs, including fluconazole, voriconazole, ketoconazole, and posaconazole.[2]



The in vitro activity of VT-1598 extends across a wide range of clinically relevant fungal pathogens. It has demonstrated potent activity against various species of Candida, Cryptococcus, and endemic fungi.[1][3] This broad-spectrum efficacy, combined with its high selectivity, positions VT-1598 as a promising candidate for treating a variety of invasive fungal infections, including those caused by drug-resistant strains.

# **Minimized Interaction with Human CYP Enzymes**

A significant advantage of VT-1598 lies in its minimal inhibition of human CYP enzymes. While specific IC50 values for a full panel of human CYP enzymes are not yet publicly available in detail, the design of the molecule, with its tetrazole group, is intended to ensure a lower propensity for causing drug-drug interactions and liver toxicity.[2] The development of VT-1598 and similar tetrazole-based inhibitors was driven by the need to overcome the limitations of older azoles, which are known to inhibit human CYPs and lead to significant clinical management challenges. The "exquisite selectivity" of VT-1598 for the fungal target is a key feature emphasized in its development.[4]

Comparative Inhibitory Activity of VT-1598 Tosylate

| Enzyme Target     | Organism              | IC50 / Kd                   | Reference |
|-------------------|-----------------------|-----------------------------|-----------|
| Fungal CYP51      |                       |                             |           |
| CYP51B            | Aspergillus fumigatus | Kd: 13 ± 1 nM               | [2]       |
| Human CYP Enzymes |                       |                             |           |
| CYP1A2            | Homo sapiens          | Data not publicly available | _         |
| CYP2C9            | Homo sapiens          | Data not publicly available |           |
| CYP2C19           | Homo sapiens          | Data not publicly available |           |
| CYP2D6            | Homo sapiens          | Data not publicly available | _         |
| CYP3A4            | Homo sapiens          | Data not publicly available |           |



Note: While specific IC50 values for human CYP enzymes are not detailed in the available literature, the consistent reporting of high selectivity indicates significantly weaker inhibition compared to the fungal target.

# Experimental Protocols Determination of Fungal CYP51 Inhibition (Reconstituted Enzyme Assay)

The inhibitory activity of VT-1598 against fungal CYP51 can be determined using a reconstituted enzyme system. This in vitro assay allows for the direct measurement of enzyme inhibition without the complexity of a whole-cell system.

#### Key Steps:

- Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its redox partner,
   NADPH-cytochrome P450 reductase, are purified. The substrate, lanosterol (or another suitable sterol), is prepared in a suitable buffer.
- Reaction Mixture: The reaction mixture contains the purified CYP51 enzyme, the reductase, the substrate, and a buffer system.
- Inhibitor Addition: **VT-1598 tosylate** is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Initiation of Reaction: The reaction is initiated by the addition of NADPH.
- Incubation: The reaction is incubated at a controlled temperature for a specific period.
- Termination and Analysis: The reaction is stopped, and the product formation is quantified using methods such as HPLC or LC-MS/MS.
- Data Analysis: The percentage of inhibition at each concentration of VT-1598 is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.



Determination of Human CYP Inhibition (Human Liver Microsome Assay)

To assess the potential for drug-drug interactions, the inhibitory effect of VT-1598 on major human CYP isoforms is evaluated using human liver microsomes.

#### Key Steps:

- Microsome and Substrate Preparation: Pooled human liver microsomes, which contain a
  mixture of CYP enzymes, are used. Specific probe substrates for each CYP isoform to be
  tested are prepared.
- Reaction Mixture: The incubation mixture includes human liver microsomes, a specific probe substrate, and a phosphate buffer.
- Inhibitor Addition: VT-1598 tosylate is added at a range of concentrations. A control with no inhibitor is included.
- Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzymes.
- Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.
- Incubation: The reaction proceeds for a defined time at 37°C.
- Termination and Analysis: The reaction is quenched, and the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
- Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control to determine the percent inhibition. The IC50 value is then calculated.

# Signaling Pathways and Experimental Workflows









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-1134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VT-1598 Tosylate: A New Frontier in Fungal CYP51 Inhibition with Enhanced Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929071#validating-the-specificity-of-vt-1598-tosylate-for-fungal-vs-human-cyp-enzymes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com